molecular formula C9H9NO5 B1593638 2,3-Dimethoxy-5-nitrobenzaldehyde CAS No. 6324-49-8

2,3-Dimethoxy-5-nitrobenzaldehyde

Cat. No.: B1593638
CAS No.: 6324-49-8
M. Wt: 211.17 g/mol
InChI Key: KYKNZENWQXJPCA-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-5-nitrobenzaldehyde: is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzaldehyde, where two methoxy groups are substituted at the 2 and 3 positions, and a nitro group is substituted at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,3-Dimethoxy-5-nitrobenzaldehyde typically involves the nitration of 2,3-dimethoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and requires careful temperature control to avoid over-nitration or decomposition of the product.

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of acids, reaction temperature, and reaction time. The product is usually purified by recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,3-Dimethoxy-5-nitrobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 2,3-dimethoxy-5-nitrobenzoic acid.

    Reduction: Formation of 2,3-dimethoxy-5-aminobenzaldehyde.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

2,3-Dimethoxy-5-nitrobenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in the synthesis of more complex molecules.

Biology:

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aldehydes and nitro groups. It can also be used to investigate the metabolic pathways of nitroaromatic compounds.

Medicine:

The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry:

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. It can also serve as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-5-nitrobenzaldehyde depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The methoxy groups can influence the compound’s solubility and reactivity.

Molecular Targets and Pathways:

    Nitro Group Reduction: The reduction of the nitro group can lead to the formation of nitroso and hydroxylamine intermediates, which can interact with cellular components.

    Aldehyde Group Reactivity: The aldehyde group can form Schiff bases with amino groups in proteins, affecting their function.

    Methoxy Group Influence: The methoxy groups can modulate the compound’s interaction with biological membranes and enzymes.

Comparison with Similar Compounds

    2,3-Dimethoxybenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitrovanillin: Contains a hydroxyl group instead of one of the methoxy groups, leading to different reactivity and applications.

    3,4-Dimethoxy-5-nitrobenzaldehyde: Similar structure but with different substitution pattern, affecting its chemical properties and reactivity.

Uniqueness:

2,3-Dimethoxy-5-nitrobenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both methoxy and nitro groups allows for a wide range of chemical transformations and biological interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2,3-dimethoxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8-4-7(10(12)13)3-6(5-11)9(8)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKNZENWQXJPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283151
Record name 2,3-dimethoxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6324-49-8
Record name 6324-49-8
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dimethoxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6324-49-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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